molecular formula C9H11BrO3 B3045443 (6-Bromo-2,3-dimethoxyphenyl)methanol CAS No. 107290-27-7

(6-Bromo-2,3-dimethoxyphenyl)methanol

Cat. No. B3045443
CAS RN: 107290-27-7
M. Wt: 247.09 g/mol
InChI Key: YVUAFURUVLLHHU-UHFFFAOYSA-N
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Description

  • Monoisotopic Mass : 245.989151 Da

Synthesis Analysis

The synthesis of this compound involves several steps. In one approach, alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes yield new diaryl methanes. Subsequent O-Me demethylation of these diaryl methanes using BBr3 leads to the targeted bromophenol derivatives . The synthetic pathway is as follows:

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Total Synthesis of Biologically Active Compounds : (6-Bromo-2,3-dimethoxyphenyl)methanol has been utilized in the total synthesis of biologically active natural products, like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, demonstrating its potential as a precursor for complex organic syntheses (Akbaba et al., 2010).

Electrophilic Aromatic Bromination

  • Bromination of Aromatic Ethers : This compound has been used in the development of methods for electrophilic aromatic bromination. The research optimized conditions for such bromination reactions, enhancing the synthesis efficiency of brominated aromatic ethers, which are valuable in various chemical syntheses (Xu Yong-nan, 2012).

Mechanism of Action

  • Carbonic Anhydrase (CA) Isoenzymes : The compounds also inhibit CA I and CA II isoenzymes, which may have implications for glaucoma and other disorders .

Future Directions

: Oztaskin, N., Goksu, S., Demir, Y., Maras, A., & Gulcin, İ. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7426. DOI: 10.3390/molecules27217426

properties

IUPAC Name

(6-bromo-2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAFURUVLLHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571891
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2,3-dimethoxyphenyl)methanol

CAS RN

107290-27-7
Record name (6-Bromo-2,3-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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